7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties .
Preparation Methods
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are generally mild, and the process yields high purity products with minimal by-products .
Chemical Reactions Analysis
7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazo[1,2-a]pyridine derivatives with additional functional groups .
Scientific Research Applications
7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves binding to specific molecular targets, such as proteins or enzymes, and modulating their activity. For instance, in anti-cancer research, it has been shown to inhibit the MARK4 protein, leading to reduced cancer cell proliferation . The pathways involved often include key signaling cascades that regulate cell growth and survival .
Comparison with Similar Compounds
7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine scaffold.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other derivatives .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-5-3-11(4-6-12)14-10-17-8-7-13(19-2)9-15(17)16-14/h3-10H,1-2H3 |
InChI Key |
LRLPZORCUXEYFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.